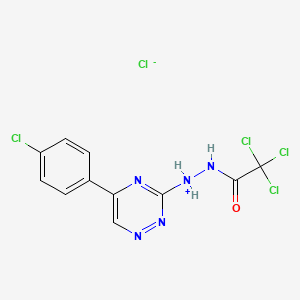

3-(Trichloroacetylhydrazino)-5-(4-chlorophenyl)-1,2,4-triazine, hydrochloride

CAS No.: 70551-94-9

Cat. No.: VC18446911

Molecular Formula: C11H8Cl5N5O

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70551-94-9 |

|---|---|

| Molecular Formula | C11H8Cl5N5O |

| Molecular Weight | 403.5 g/mol |

| IUPAC Name | [5-(4-chlorophenyl)-1,2,4-triazin-3-yl]-[(2,2,2-trichloroacetyl)amino]azanium;chloride |

| Standard InChI | InChI=1S/C11H7Cl4N5O.ClH/c12-7-3-1-6(2-4-7)8-5-16-19-10(17-8)20-18-9(21)11(13,14)15;/h1-5H,(H,18,21)(H,17,19,20);1H |

| Standard InChI Key | WJZUGADEQOPAPO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=CN=NC(=N2)[NH2+]NC(=O)C(Cl)(Cl)Cl)Cl.[Cl-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a 1,2,4-triazine core substituted at the 3-position with a trichloroacetylhydrazino group and at the 5-position with a 4-chlorophenyl moiety. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for biological testing. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | [5-(4-chlorophenyl)-1,2,4-triazin-3-yl]-[(2,2,2-trichloroacetyl)amino]azanium; chloride |

| Canonical SMILES | C1=CC(=CC=C1C2=CN=NC(=N2)[NH2+]NC(=O)C(Cl)(Cl)Cl)Cl.[Cl-] |

| InChI Key | WJZUGADEQOPAPO-UHFFFAOYSA-N |

| PubChem CID | 51103 |

The trichloroacetyl group contributes to electrophilic reactivity, enabling nucleophilic substitutions at the triazine ring .

Physicochemical Properties

Available data from experimental and computational studies reveal the following properties :

| Property | Value |

|---|---|

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| LogP (Partition Coefficient) | 4.72 |

| Polar Surface Area (PSA) | 83.29 Ų |

The high LogP value suggests significant lipophilicity, which may influence membrane permeability in biological systems .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves coupling a 5-(4-chlorophenyl)-1,2,4-triazin-3-amine derivative with trichloroacetyl chloride under basic conditions, followed by hydrochloride salt formation. A representative protocol includes:

-

Amination: Reacting 5-(4-chlorophenyl)-1,2,4-triazine-3-amine with trichloroacetyl chloride in tetrahydrofuran (THF) using triethylamine as a base.

-

Salt Formation: Treating the intermediate with hydrochloric acid to precipitate the hydrochloride salt.

This method aligns with general strategies for triazine functionalization, where hydrazine derivatives are employed to introduce nitrogen-containing side chains .

Reaction Optimization

Key parameters affecting yield and purity include:

-

Solvent Choice: THF facilitates reagent solubility while minimizing side reactions.

-

Temperature: Reactions are typically conducted at room temperature to prevent decomposition of the trichloroacetyl group.

-

Stoichiometry: A 1.1:1 molar ratio of trichloroacetyl chloride to triazine amine ensures complete conversion.

Biological and Industrial Applications

Agrochemical Applications

The 4-chlorophenyl group is common in herbicides and fungicides, suggesting potential use in crop protection. For example, chlorophenyl-substituted triazines inhibit photosynthesis in weeds by binding to the D1 protein in photosystem II .

Research Findings and Mechanistic Insights

Reactivity Studies

The compound participates in nucleophilic aromatic substitution (NAS) at the triazine ring’s C-5 position due to electron-withdrawing effects from the chlorine substituents . For instance, reactions with amines yield secondary derivatives with modified biological activity .

Biological Screening

Although in vivo data are scarce, in silico predictions using tools like SwissADME indicate:

-

Bioavailability: Moderate gastrointestinal absorption (LogP = 4.72).

-

Metabolic Stability: Susceptibility to hydrolysis at the trichloroacetyl group, necessitating prodrug strategies .

Comparative Analysis with Related Triazines

| Compound | Substituents | Key Activity |

|---|---|---|

| This Compound | 3-Trichloroacetylhydrazino, 5-(4-chlorophenyl) | Under investigation |

| Benzotriazine Derivatives | Fused benzene ring | Anticancer (e.g., Tirapazamine) |

| Trifluralin | 2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline | Herbicidal |

The trichloroacetylhydrazino group distinguishes this compound from commercial triazines, offering a unique pharmacophore for drug discovery .

Challenges and Future Directions

Synthetic Challenges

-

Purification: The hydrochloride salt’s hygroscopicity complicates isolation.

-

Scalability: Multi-step synthesis may limit large-scale production.

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume